Positional Fluorination and pKa Modulation
苯磺酰胺母核上氟原子的位置对其酸性有显著影响。在25°C水溶液条件下,与未取代的苯磺酰胺(pKa 10.1)相比,4-氟代苯磺酰胺(pKa 10.0)的pKa值变化不大,但2-氟代苯磺酰胺(pKa 9.6)的酸性则增强了约0.5个对数单位 [1]。这一定量差异表明,对于包含2-氨基-4-氟取代模式的目标化合物,其pKa值预计将介于两者之间,且受2位给电子氨基和4位吸电子氟原子的综合影响。
| Evidence Dimension | pKa (Acidity) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be between 9.6 and 10.0 |
| Comparator Or Baseline | Benzenesulfonamide (pKa 10.1), 2-Fluorobenzenesulfonamide (pKa 9.6), 4-Fluorobenzenesulfonamide (pKa 10.0) |
| Quantified Difference | Fluorination at the 2-position lowers pKa by ~0.5 units compared to parent; 4-fluorination has minimal effect. |
| Conditions | 25°C, aqueous solution |
Why This Matters
pKa值直接影响化合物的离子化状态和反应活性,这对于下游合成路线的设计(如偶联反应的pH条件选择)至关重要。
- [1] Zubrienė, A., et al. (2013). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. Biophysical Chemistry, 180-181, 29-36. View Source
